REACTION_CXSMILES
|
C([Li])CCC.[CH2:6]([O:10][C:11]1[CH:16]=[C:15]([F:17])[CH:14]=[C:13]([F:18])[CH:12]=1)[CH2:7][CH2:8][CH3:9].[C:19](=[O:21])=[O:20].CCOCC>C1COCC1>[CH2:6]([O:10][C:11]1[CH:12]=[C:13]([F:18])[C:14]([C:19]([OH:21])=[O:20])=[C:15]([F:17])[CH:16]=1)[CH2:7][CH2:8][CH3:9]
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Name
|
|
Quantity
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3.6 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
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7 g
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Type
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reactant
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Smiles
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C(CCC)OC1=CC(=CC(=C1)F)F
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Name
|
|
Quantity
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35 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(=O)=O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CCOCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The stirred mixture was maintained under these conditions for 2.5 h
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Duration
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2.5 h
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Type
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EXTRACTION
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Details
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The product was extracted into 10% sodium hydroxide which
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Type
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FILTRATION
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Details
|
The product was filtered off
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (CaCl2) in vacuo
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Type
|
CUSTOM
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Details
|
to give a colourless solid
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)OC1=CC(=C(C(=O)O)C(=C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |